molecular formula C10H11N3O2S B14194871 2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide CAS No. 857435-33-7

2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide

Cat. No.: B14194871
CAS No.: 857435-33-7
M. Wt: 237.28 g/mol
InChI Key: NFWXZBPSOCPKRY-UHFFFAOYSA-N
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Description

2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with an amino group, a sulfonamide group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with a pyrrole derivative. One common method is the condensation reaction between 2-aminobenzenesulfonamide and 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide involves its interaction with cellular targets to induce apoptosis. The compound promotes cell cycle arrest in the G2/M phase, activates caspases, and increases the population of apoptotic cells . These effects are mediated through the inhibition of key enzymes and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(1H-pyrrol-2-yl)benzene-1-sulfonamide is unique due to its combined structural features of a benzene ring, sulfonamide group, and pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

857435-33-7

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-amino-N-(1H-pyrrol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S/c11-8-4-1-2-5-9(8)16(14,15)13-10-6-3-7-12-10/h1-7,12-13H,11H2

InChI Key

NFWXZBPSOCPKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CN2

Origin of Product

United States

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